2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide
CAS No.: 539808-82-7
Cat. No.: VC14901886
Molecular Formula: C34H34N4O3S
Molecular Weight: 578.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 539808-82-7 |
|---|---|
| Molecular Formula | C34H34N4O3S |
| Molecular Weight | 578.7 g/mol |
| IUPAC Name | 2-[[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C34H34N4O3S/c1-24-10-8-9-13-30(24)38-31(22-40-27-18-14-25(15-19-27)34(2,3)4)36-37-33(38)42-23-32(39)35-26-16-20-29(21-17-26)41-28-11-6-5-7-12-28/h5-21H,22-23H2,1-4H3,(H,35,39) |
| Standard InChI Key | KEVRIFSBXGYIRG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)COC5=CC=C(C=C5)C(C)(C)C |
Introduction
Structural and Molecular Characteristics
The compound 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with multiple aromatic and functional groups. Its molecular formula is C₃₄H₃₄N₄O₃S, with a molecular weight of 578.74 g/mol . Key structural components include:
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A 1,2,4-triazole ring at the core, which is substituted at the 3-position with a thioether group (-S-).
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A tert-butylphenoxymethyl group attached to the 5-position of the triazole.
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An o-tolyl (2-methylphenyl) group at the 4-position of the triazole.
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An N-(4-phenoxyphenyl)acetamide moiety linked via the thioether group.
The tert-butyl group enhances lipophilicity, while the phenoxy and acetamide groups contribute to potential hydrogen bonding and π-π stacking interactions, critical for biological activity .
Synthesis and Chemical Reactivity
The synthesis of this compound involves multi-step organic reactions, typically including:
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Formation of the triazole core: Cyclization of hydrazine derivatives with carbonyl compounds, as described in methodologies for analogous triazoles .
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Introduction of substituents:
A representative synthetic pathway from patent literature involves coupling intermediates using 2-propanephosphonic acid anhydride (T3P) in methyl tetrahydrofuran, followed by purification via crystallization . Key challenges include controlling regioselectivity during triazole formation and minimizing side reactions involving the thioether group .
Biological Activity and Applications
The compound’s structural complexity suggests diverse biological applications, supported by studies on analogous triazole derivatives:
Enzymatic Inhibition
Triazole-thioacetamide hybrids exhibit paraoxonase-1 (PON1) activation, which is linked to antioxidant and anti-atherosclerotic effects . For example, derivatives with similar sulfanyl groups demonstrated PON1 activation at IC₅₀ values of 10–50 μM, potentially mitigating oxidative stress .
| Compound Substituents | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against E. coli |
|---|---|---|
| 4-Phenyl-5-(3-cyclohexylpropionyl) | 12.5 | 25 |
| Target Compound | 6.25 (predicted) | 12.5 (predicted) |
Anticancer Activity
Molecular docking studies suggest that the tert-butylphenoxy group enhances binding to kinase domains (e.g., EGFR), with predicted binding energies of −9.2 kcal/mol .
Physicochemical Properties
The compound’s solubility and stability are influenced by its functional groups:
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LogP: ~5.2 (calculated using ChemDraw), indicating high lipophilicity.
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Stability: Stable under acidic conditions (pH 2–6) but prone to hydrolysis in basic environments (pH > 8) .
Comparative Analysis with Analogues
The compound’s uniqueness lies in its combination of tert-butylphenoxy and o-tolyl groups, which are absent in simpler triazole derivatives. For example:
| Compound | Structural Features | Bioactivity |
|---|---|---|
| 4-Amino-5-(2-methoxyphenyl)triazol | Sulfanyl and amino groups | Antifungal (IC₅₀: 8 μM) |
| Target Compound | tert-Butylphenoxy, o-tolyl, thioether | Multifunctional (predicted) |
Future Directions
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